Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
描述
PF-05231023 是一种长效的成纤维细胞生长因子 21 (FGF21) 类似物,FGF21 是一种在调节能量、脂类和葡萄糖稳态中起关键作用的激素。 该化合物已在非人灵长类动物和 2 型糖尿病患者中显示出降低体重和改善脂质谱的潜力 .
科学研究应用
PF-05231023 已被广泛研究,以了解其在各个领域的潜在治疗应用:
作用机制
PF-05231023 通过与 FGFR1c 受体及其辅助因子 β-Klotho 结合发挥作用 . 这种结合激活下游信号通路,调节能量消耗、葡萄糖代谢和脂质稳态。 在中枢神经系统中,FGF21 可能通过影响昼夜节律来改变代谢 . 在周围组织中,脂肪组织被认为是主要靶点,在肝脏中具有脂联素介导的下游效应 .
生化分析
Biochemical Properties
PF-05231023 plays a crucial role in biochemical reactions by mimicking the activity of fibroblast growth factor 21 (FGF21). It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of PF-05231023 is with the fibroblast growth factor receptor (FGFR) and its co-receptor, β-Klotho. This interaction activates downstream signaling pathways that regulate glucose and lipid metabolism. Additionally, PF-05231023 has been shown to interact with enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase, thereby influencing lipid synthesis and breakdown .
Cellular Effects
PF-05231023 exerts significant effects on various types of cells and cellular processes. In hepatocytes, PF-05231023 has been shown to reduce lipid accumulation and improve insulin sensitivity. This compound also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. Furthermore, PF-05231023 has been observed to modulate gene expression related to lipid metabolism and inflammation, leading to improved metabolic profiles in treated cells .
Molecular Mechanism
The molecular mechanism of PF-05231023 involves its binding to the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor. Upon binding, PF-05231023 activates the FGFR signaling cascade, leading to the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK1/2) and protein kinase B (AKT). This activation results in the modulation of various metabolic pathways, including glucose uptake, lipid metabolism, and energy expenditure. Additionally, PF-05231023 has been shown to inhibit the activity of enzymes involved in lipid synthesis, further contributing to its metabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-05231023 have been observed to change over time. Studies have shown that PF-05231023 is stable and retains its activity for extended periods. Its effects on cellular function may vary depending on the duration of treatment. Long-term exposure to PF-05231023 has been associated with sustained improvements in metabolic parameters, such as reduced lipid accumulation and improved insulin sensitivity. Additionally, PF-05231023 has been shown to have a prolonged half-life, allowing for less frequent dosing in experimental settings .
Dosage Effects in Animal Models
The effects of PF-05231023 vary with different dosages in animal models. In studies involving mice and non-human primates, PF-05231023 has been shown to decrease body weight and improve metabolic profiles in a dose-dependent manner. Higher doses of PF-05231023 have been associated with more pronounced effects on lipid metabolism and glucose homeostasis. At very high doses, PF-05231023 may exhibit toxic or adverse effects, such as liver toxicity and altered liver enzyme levels. Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
PF-05231023 is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid synthesis and breakdown. Additionally, PF-05231023 modulates the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, PF-05231023 promotes glucose uptake and fatty acid oxidation, leading to improved metabolic profiles in treated cells .
Transport and Distribution
PF-05231023 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to bind to the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor, facilitating its uptake and distribution within target cells. Additionally, PF-05231023 may interact with other transporters and binding proteins that influence its localization and accumulation within tissues. These interactions play a crucial role in determining the efficacy and potency of PF-05231023 in various experimental settings .
Subcellular Localization
The subcellular localization of PF-05231023 is primarily determined by its interactions with the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor. Upon binding to these receptors, PF-05231023 is internalized and transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus. This localization is essential for the activation of downstream signaling pathways and the modulation of metabolic processes. Additionally, PF-05231023 may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments .
准备方法
合成路线和反应条件
PF-05231023 是通过将两个工程化的 [des-His1, Ala129Cys]FGF21 分子共价偶联到非靶向人免疫球蛋白 G1 (IgG1) 支架上而合成的 . 反应条件通常涉及使用合适的溶剂,如二甲基亚砜 (DMSO),以及控制的温度设置,以确保最终产品的稳定性和活性 .
工业生产方法
PF-05231023 的工业生产涉及大规模生物技术工艺,包括重组 DNA 技术来生产工程化的 FGF21 分子,然后将其偶联到 IgG1 支架上。 生产过程经过优化,以确保高产量和纯度,并实施严格的质量控制措施 .
化学反应分析
反应类型
PF-05231023 主要经历生化反应,而不是传统的化学反应。 这些包括与它的受体,成纤维细胞生长因子受体 1c (FGFR1c) 和它的辅助因子,β-Klotho 结合 .
常用试剂和条件
合成 PF-05231023 中常用的试剂包括工程化的 FGF21 分子、人 IgG1 支架和 DMSO 等溶剂 . 反应条件被仔细控制,以保持化合物的完整性和活性。
形成的主要产物
合成 PF-05231023 形成的主要产物是偶联的 FGF21-IgG1 复合物,它保留了 FGF21 的生物活性,并表现出更长的半衰期和稳定性 .
相似化合物的比较
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLYWUPKGDHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037589-69-7 | |
Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。